molecular formula C8H6ClNO2S B3369985 4-(Cyanomethyl)benzene-1-sulfonyl chloride CAS No. 28338-22-9

4-(Cyanomethyl)benzene-1-sulfonyl chloride

Cat. No.: B3369985
CAS No.: 28338-22-9
M. Wt: 215.66 g/mol
InChI Key: SNDFTKIOAMPBSQ-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)benzene-1-sulfonyl chloride is an aromatic sulfonyl chloride distinguished by the presence of a cyanomethyl substituent at the para position of the benzene (B151609) ring. This structural feature imbues the molecule with a dual reactivity that is highly sought after in the synthesis of complex organic structures, particularly in the realm of medicinal chemistry and materials science.

Arylsulfonyl chlorides are a well-established class of reagents in organic synthesis, primarily utilized for the preparation of sulfonamides. The sulfonamide functional group is a key component in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The reaction of an arylsulfonyl chloride with a primary or secondary amine is a robust and efficient method for the formation of a sulfonamide linkage. cbijournal.com The versatility of this reaction allows for the introduction of diverse aryl substituents, enabling the fine-tuning of the pharmacological properties of the resulting sulfonamide.

The synthesis of arylsulfonyl chlorides themselves can be achieved through various methods, including the chlorosulfonation of aromatic compounds. wikipedia.org These reagents serve as pivotal building blocks, and the introduction of various functional groups onto the aryl ring expands their utility in creating libraries of compounds for drug discovery and other applications.

The cyanomethyl group (-CH₂CN) is a significant functional moiety that imparts distinct electronic and reactive properties to the parent molecule. The nitrile group is strongly electron-withdrawing, which can influence the reactivity of the sulfonyl chloride group. Furthermore, the methylene (B1212753) protons of the cyanomethyl group are acidic and can be deprotonated to form a stabilized carbanion, providing a nucleophilic center for further chemical transformations.

This dual functionality—an electrophilic sulfonyl chloride and a potentially nucleophilic (or otherwise reactive) benzylic position—makes this compound a versatile reagent. It allows for sequential or orthogonal reactions, enabling the construction of complex molecular architectures from a single starting material. The cyanomethyl group itself is a valuable pharmacophore and can participate in various chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions.

While specific, high-profile studies focusing solely on this compound are not abundant in readily available literature, its potential applications can be inferred from research on related compounds. The "4-(cyanomethyl)phenyl" moiety is of interest in medicinal chemistry, as evidenced by its incorporation into various molecular scaffolds. For instance, compounds like N-[4-(Cyanomethyl)phenyl]methanesulfonamide have been synthesized, highlighting the utility of the corresponding amine in forming sulfonamides. synzeal.com

The academic trajectory for this compound likely lies in its application as a bifunctional building block. Future research may focus on:

Synthesis of Novel Heterocyclic Compounds: The reactive sites on this compound can be exploited to construct novel heterocyclic systems, which are of paramount importance in drug discovery.

Development of Bioactive Molecules: The ability to introduce both a sulfonamide linkage and a functionalized benzyl (B1604629) group makes this reagent attractive for the synthesis of new therapeutic agents. Research into compounds such as 2-chloro-N-[4-(cyanomethyl)phenyl]-5-morpholin-4-ylsulfonylbenzamide, which has shown activity in inhibiting Nuclear Factor-kappa B (NF-κB), underscores the potential of this structural motif. evitachem.com

Materials Science Applications: The rigid aromatic core and the reactive functional groups could be utilized in the synthesis of novel polymers or functional materials with specific electronic or optical properties.

The compound's utility is further suggested by its inclusion in patents for the preparation of substituted sulfonamides with potential therapeutic applications, such as in the treatment of diseases involving thromboxane (B8750289) A₂. google.com

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

PropertyValue
CAS Number 28338-22-9
Molecular Formula C₈H₆ClNO₂S
Molecular Weight 215.66 g/mol
Appearance Solid
SMILES C1=CC(=CC=C1CC#N)S(=O)(=O)Cl
InChI InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5H2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(cyanomethyl)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDFTKIOAMPBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28338-22-9
Record name 4-(cyanomethyl)benzene-1-sulfonyl chloride
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Advanced Synthetic Methodologies for 4 Cyanomethyl Benzene 1 Sulfonyl Chloride

Indirect Approaches to Sulfonyl Chloride Formation

Indirect methods are foundational in organic synthesis, offering flexibility through a range of precursor compounds. These routes include diazotization of anilines, oxidation of sulfur-containing precursors, conversion of sulfonic acids, and reactions involving organometallic reagents.

Diazotization-Mediated Chlorosulfonation from Corresponding Aniline (B41778) Derivatives

A powerful and regiochemically precise method for preparing arylsulfonyl chlorides is the chlorosulfonylation of diazonium salts derived from anilines, a process based on the Meerwein modification of the Sandmeyer reaction. lookchem.com This approach is particularly advantageous due to the wide availability and low cost of aniline starting materials. lookchem.com

The synthesis commences with the diazotization of the corresponding aniline precursor, 4-(cyanomethyl)aniline. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form the in situ diazonium salt. stackexchange.com

The resulting diazonium salt is then introduced to a solution saturated with sulfur dioxide, often in a solvent like acetic acid, with a copper(I) or copper(II) salt acting as a catalyst. lookchem.comnih.gov The reaction proceeds through the formation of an aryl radical, which then reacts with sulfur dioxide to form a sulfonyl radical. Subsequent reaction with a chlorine source yields the final 4-(cyanomethyl)benzene-1-sulfonyl chloride. A patent describes a general procedure for substituted anilines where the diazotization is carried out at temperatures between -25 °C and 30 °C, followed by reaction with a sulfur oxychloride aqueous solution containing a copper catalyst, achieving yields of 78% to 91%. The use of aqueous conditions can be advantageous, as the sulfonyl chloride product often has low solubility and precipitates from the reaction mixture, protecting it from hydrolysis and simplifying isolation. researchgate.net

Table 1: Diazotization-Mediated Chlorosulfonation Reaction Parameters

Starting MaterialKey ReagentsCatalystTypical TemperatureKey Intermediate
4-(Cyanomethyl)anilineSodium Nitrite (NaNO2), Hydrochloric Acid (HCl), Sulfur Dioxide (SO2)Copper(I/II) Chloride (CuCl/CuCl2)0–5 °C (Diazotization)4-(Cyanomethyl)benzenediazonium chloride

Oxidative Chlorination of Thiol or Disulfide Precursors

The formation of sulfonyl chlorides can also be accomplished through the oxidative chlorination of corresponding thiol or disulfide precursors. lookchem.com For the synthesis of this compound, this would involve the oxidation of 4-(cyanomethyl)thiophenol or bis(4-(cyanomethyl)phenyl) disulfide.

This transformation is typically carried out using strong oxidizing agents in the presence of a chlorine source. A common method involves the use of chlorine gas dissolved in water (chlorine-water). nih.gov Alternative and often safer laboratory-scale procedures utilize reagents like sodium hypochlorite (B82951) (bleach) in an acidic medium or N-chlorosuccinimide. mit.edu A patent for a related compound avoids diazotization by first generating a disulfide intermediate, which is then oxidized with sodium hypochlorite to a sodium sulfonate salt, followed by treatment with thionyl chloride to yield the sulfonyl chloride. mit.edu This highlights a multistep but potentially safer pathway compared to methods involving diazonium salts. mit.edu

Conversion from Benzenesulfonic Acids or Their Salts

A classic and reliable route to arylsulfonyl chlorides is the conversion of the corresponding benzenesulfonic acid or its alkali metal salts. nih.govrsc.org In this context, 4-(cyanomethyl)benzenesulfonic acid or its sodium salt serves as the starting material.

The conversion is achieved by treatment with a variety of chlorinating agents. Commonly used reagents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). nih.govrsc.org When using the sodium salt of the sulfonic acid, phosphorus oxychloride (POCl₃) is also an effective reagent. rsc.org The reaction with phosphorus pentachloride, for instance, involves heating a mixture of the finely divided sodium salt and PCl₅ to high temperatures (e.g., 170–180 °C). rsc.org The resulting sulfonyl chloride is then isolated by distillation under reduced pressure after an aqueous workup. rsc.org

Table 2: Reagents for Conversion of Sulfonic Acids to Sulfonyl Chlorides

Starting MaterialChlorinating ReagentReference
4-(Cyanomethyl)benzenesulfonic acidPhosphorus pentachloride (PCl5), Thionyl chloride (SOCl2) nih.govrsc.org
Sodium 4-(cyanomethyl)benzenesulfonatePhosphorus pentachloride (PCl5), Phosphorus oxychloride (POCl3) rsc.org

Synthesis via Grignard Reagents and Halogen-Metal Exchange

Organometallic routes provide another avenue for the synthesis of arylsulfonyl chlorides. This can be achieved by forming a Grignard reagent from a suitable aryl halide, such as 4-bromobenzyl cyanide. The resulting Grignard reagent, 4-(cyanomethyl)phenylmagnesium bromide, can then be reacted with a sulfur electrophile.

One direct method involves the reaction of an arylmagnesium chloride with an excess of sulfuryl chloride (SO₂Cl₂) in a suitable solvent like tetrahydrofuran (B95107) (THF) at 0 °C. rsc.org This approach has been shown to produce various arenesulfonyl chlorides in yields ranging from 53–64%. rsc.org An alternative two-step procedure involves the reaction of the Grignard reagent with sulfur dioxide (SO₂). stackexchange.com This initially forms a magnesium sulfinate salt (RSO₂MgX), which can then be subsequently treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to afford the desired sulfonyl chloride. organic-chemistry.org

Direct Chlorosulfonation Routes

Direct chlorosulfonation involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chlorosulfonyl group (-SO₂Cl).

Chlorosulfonation of 4-(Cyanomethyl)benzene Precursors

The most direct method for preparing this compound is the electrophilic chlorosulfonation of the readily available precursor, 4-(cyanomethyl)benzene (also known as p-tolylacetonitrile). This reaction typically employs chlorosulfonic acid (ClSO₃H) as both the reagent and the solvent. rsc.org

In this process, the aromatic precursor is added carefully to an excess of cold chlorosulfonic acid. The cyanomethyl group is an ortho-, para-director; however, due to steric hindrance at the ortho position, the substitution occurs predominantly at the para position relative to the methylene (B1212753) group (which is the position already occupied by the sulfonyl group in the target molecule's naming convention, thus the substitution occurs on the benzene (B151609) ring of the 4-(cyanomethyl)benzene precursor). A significant excess of chlorosulfonic acid is often used to suppress the formation of the diaryl sulfone byproduct. rsc.org The reaction is typically quenched by pouring the mixture onto crushed ice, after which the sulfonyl chloride product, being insoluble in water, can be separated.

Methodological Advancements and Process Intensification

Modern synthetic chemistry is moving away from conventional batch methods towards more sophisticated and controlled manufacturing processes. For the preparation of aryl sulfonyl chlorides like this compound, this transition is driven by the need for safer, more consistent, and higher-yielding protocols. Process intensification, particularly through continuous flow synthesis, offers substantial advantages over traditional batch methods, which are often limited by heat and mass transfer issues, especially in highly exothermic reactions such as chlorosulfonation. nih.gov

Continuous Flow Synthesis Protocols for Enhanced Control and Safety

Continuous flow chemistry has emerged as a powerful tool for the synthesis of sulfonyl chlorides, offering significant improvements in safety and process control. rsc.orgrsc.org The application of continuous manufacturing for chlorosulfonation reactions can provide key advantages, including enhanced spacetime yield and the controlled management of toxic gaseous byproducts. mdpi.com

The synthesis of aryl sulfonyl chlorides can be effectively managed in continuous systems, such as those employing multiple continuous stirred-tank reactors (CSTRs) and automated process controls. nih.govmdpi.com This approach allows for the safe and scalable production of the desired sulfonyl chloride. mdpi.com While plug flow reactors (PFRs) have been considered, the accumulation of gaseous byproducts can be problematic. google.com In contrast, CSTRs can better handle the evolving gases and highly corrosive nature of reagents like chlorosulfonic acid, especially when heated. nih.govmdpi.com

A notable advantage of continuous flow systems is the significant improvement in the space-time yield. For instance, in the synthesis of a related aryl sulfonyl chloride, the space-time yield in a continuous process was nearly double that of an optimized batch procedure. mdpi.com This enhanced efficiency is attributed to the superior heat and mass transfer characteristics of flow reactors, which allow for shorter residence times and more precise temperature control. rsc.org A study on the continuous flow synthesis of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in a microreactor demonstrated a very high space-time yield of 6.7 kg L⁻¹ h⁻¹ with a short residence time of 41 seconds. rsc.org Such protocols enable exquisite control over reaction parameters and improve the inherent safety of the process by mitigating the risk of thermal runaway. rsc.org

The application of a continuous flow approach to the synthesis of this compound, likely from 4-cyanotoluene, would involve the controlled mixing of the substrate and chlorosulfonating agent in a flow reactor. This would allow for precise temperature management of the exothermic reaction and immediate removal of the product from the reaction zone, minimizing the formation of byproducts.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides

Parameter Conventional Batch Process Continuous Flow Process
Reaction Time Several hours (e.g., >6.5 hours) mdpi.com Minutes to hours (e.g., 5-40 minutes residence time) google.com
Temperature Control Difficult, potential for hot spots Precise and uniform
Safety Risk of thermal runaway, gas accumulation nih.gov Enhanced safety, controlled gas release rsc.orgmdpi.com
Space-Time Yield Lower (e.g., 0.072 g mL⁻¹ h⁻¹) mdpi.com Significantly higher (e.g., 0.139 g mL⁻¹ h⁻¹) mdpi.com
Scalability Challenging due to safety concerns nih.gov More readily scalable rsc.org

Catalytic Systems for Optimized Preparation Efficiency

The efficiency of preparing this compound can be further enhanced through the use of catalytic systems. Traditional methods often rely on a large excess of reagents, leading to significant waste. nih.gov Catalytic approaches aim to reduce the environmental impact and improve the atom economy of the reaction.

One promising avenue is the use of copper catalysts in Sandmeyer-type reactions, where an aniline precursor is converted to a diazonium salt and subsequently to the sulfonyl chloride. acs.orgacs.org This method can be performed under mild conditions and has been shown to be scalable. acs.org For the synthesis of this compound, this would involve the diazotization of 4-(aminomethyl)benzonitrile (B84873) followed by a copper-catalyzed reaction with a sulfur dioxide surrogate.

Solid acid catalysts, such as zeolites, have also been investigated for the sulfonylation of toluene (B28343) and its derivatives. Zeolites can impose regioselectivity due to their microporous structure, potentially favoring the formation of the desired para-isomer. While aluminum chloride is a traditional Friedel-Crafts catalyst for such reactions, it suffers from issues of recovery and waste generation. Zeolites, being heterogeneous catalysts, can be more easily recovered and reused. The use of zeolite β has shown promise in the methanesulfonylation of toluene, offering improved para-selectivity.

Furthermore, iodine has been described as a catalyst for the nuclear chlorination of toluenesulfonic acid, a key intermediate in the formation of the corresponding sulfonyl chloride. google.com This catalytic approach could be integrated into a process for preparing this compound to improve the efficiency of the chlorination step.

The development of photocatalytic methods also presents a novel and green approach. Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used for the synthesis of sulfonyl chlorides from aryldiazonium salts. acs.org

Table 2: Potential Catalytic Systems for the Synthesis of this compound

Catalytic System Precursor Potential Advantages
Copper (e.g., CuCl₂) 4-(Aminomethyl)benzonitrile Mild reaction conditions, good functional group tolerance acs.org
Zeolite β 4-Cyanotoluene High para-selectivity, catalyst recyclability
Iodine 4-Cyanotoluene-sulfonic acid Efficient nuclear chlorination google.com
Potassium Poly(heptazine imide) 4-(Aminomethyl)benzonitrile diazonium salt Photocatalytic, green synthesis route acs.org

Comprehensive Analysis of Chemical Reactivity and Reaction Mechanisms of 4 Cyanomethyl Benzene 1 Sulfonyl Chloride

Electrophilic Characteristics of the Sulfonyl Chloride Functionality

The chemical reactivity of 4-(cyanomethyl)benzene-1-sulfonyl chloride is predominantly dictated by the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this functional group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant electron deficiency on the sulfur atom, rendering it a strong electrophilic center. wikipedia.orgnih.gov The electrophilicity is further influenced by the benzene (B151609) ring to which it is attached.

The presence of substituents on the aromatic ring can modulate the electrophilic character of the sulfonyl sulfur. Electron-withdrawing groups on the ring increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity. nih.govmdpi.com In the case of this compound, the cyanomethyl group (-CH₂CN) at the para position acts as a mild electron-withdrawing group through inductive effects, thereby enhancing the electrophilic nature of the sulfonyl chloride functionality. This heightened electrophilicity makes the compound a reactive partner in various nucleophilic substitution reactions. nih.gov

Nucleophilic Substitution Reactions at the Sulfonyl Center

The primary mode of reaction for this compound involves nucleophilic substitution at the electron-deficient sulfur atom. A wide array of nucleophiles can attack the sulfur, leading to the displacement of the chloride ion, which is a good leaving group. These reactions are fundamental to the synthesis of a diverse range of sulfonamide and sulfonate ester derivatives. The general mechanism is often considered to be a concerted Sɴ2-type displacement, although stepwise addition-elimination pathways have also been proposed. nih.gov

Amination: Formation of Sulfonamides and Derivatives

The reaction of this compound with primary or secondary amines is a cornerstone of its chemical utility, leading to the formation of N-substituted sulfonamides. orgsyn.orglibretexts.org This reaction, a type of amination, typically proceeds readily under basic conditions, often using a tertiary amine like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. ekb.egcbijournal.com

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide. researchgate.net The reaction is generally efficient and high-yielding with a broad range of amines, including aliphatic, aromatic, and heterocyclic amines. ekb.egorganic-chemistry.org

Reactant 1Reactant 2BaseProduct
This compoundPrimary Amine (R-NH₂)PyridineN-Alkyl-4-(cyanomethyl)benzenesulfonamide
This compoundSecondary Amine (R₂NH)TriethylamineN,N-Dialkyl-4-(cyanomethyl)benzenesulfonamide
This compoundAniline (B41778)PyridineN-Phenyl-4-(cyanomethyl)benzenesulfonamide

This table illustrates typical amination reactions. Specific reaction conditions and yields may vary.

Research has demonstrated various methodologies for sulfonamide synthesis, including microwave-assisted preparations and the use of environmentally friendly catalysts, highlighting the ongoing interest in optimizing this classic transformation. ekb.egcbijournal.com The resulting sulfonamides are of significant interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents. libretexts.orgnih.gov

O-Sulfonylation: Synthesis of Sulfonate Esters

This compound reacts with alcohols in a process known as O-sulfonylation to form sulfonate esters. wikipedia.org Similar to amination, this reaction is typically carried out in the presence of a base, such as pyridine, to scavenge the HCl produced. youtube.com The alcohol's oxygen atom acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride. libretexts.org

The formation of sulfonate esters is a crucial transformation in organic synthesis because it converts a hydroxyl group, which is a poor leaving group, into a sulfonate group (e.g., a tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. youtube.comlibretexts.org The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the process. youtube.com

Reactant 1Reactant 2 (Alcohol)BaseProduct (Sulfonate Ester)
This compoundMethanolPyridineMethyl 4-(cyanomethyl)benzenesulfonate
This compoundPhenolPyridinePhenyl 4-(cyanomethyl)benzenesulfonate
This compoundChiral Secondary AlcoholPyridineCorresponding chiral sulfonate ester

This table provides examples of O-sulfonylation reactions. The choice of base and solvent can influence reaction outcomes.

Studies on the sulfonylation of phenols have shown that sulfonyl chlorides with either electron-donating or electron-withdrawing groups can react to give good to excellent yields of the corresponding sulfonate esters. researchgate.net

Reactivity with Other Nucleophiles

Beyond amines and alcohols, the electrophilic sulfur center of this compound is reactive towards a variety of other nucleophiles. The reactivity pattern generally follows the nucleophilicity of the attacking species.

Studies on benzenesulfonyl chloride have shown reactivity with nucleophiles such as azide (B81097) ions and thiosulfate. rsc.org In some cases, the interaction with a nucleophile can lead to catalysis of hydrolysis rather than a stable substitution product. For instance, reactions with acetate (B1210297) and pyridine can catalyze the hydrolysis of benzenesulfonyl chloride. rsc.org No reaction was observed with weaker nucleophiles like bromide and iodide ions under the studied conditions. rsc.org The sulfonyl sulfur is generally considered to have reactivity intermediate between that of a saturated carbon and a carbonyl carbon. rsc.org

It can also react with water, though typically more slowly than with stronger nucleophiles, to undergo hydrolysis to the corresponding 4-(cyanomethyl)benzenesulfonic acid. wikipedia.org This reaction is often a competing pathway in nucleophilic substitution reactions conducted in aqueous or moist conditions.

Transformations Involving the Cyanomethyl Moiety

While the primary reactivity of this compound is centered on the sulfonyl chloride group, the cyanomethyl moiety (-CH₂CN) also possesses latent reactivity that can be explored in synthetic transformations. The presence of the strongly electron-withdrawing sulfonyl group can influence the reactivity of the benzylic protons of the cyanomethyl group.

Exploration of Cyanomethylation Pathways Mediated by the Compound

The term "cyanomethylation" typically refers to the introduction of a cyanomethyl group into a molecule. encyclopedia.puborganic-chemistry.org While this compound is not a direct cyanomethylating agent in the way a reagent like bromoacetonitrile (B46782) might be, its structure allows for pathways where the cyanomethyl fragment is ultimately transferred or utilized.

The protons on the carbon adjacent to the cyano group (the α-carbon) are acidic due to the electron-withdrawing nature of the nitrile. This acidity could potentially be exploited. In the presence of a strong base, deprotonation could generate a carbanion. This nucleophilic carbanion could, in principle, participate in reactions. However, this reactivity must be considered in the context of the highly electrophilic sulfonyl chloride group present in the same molecule, which would be a primary target for nucleophilic attack.

More plausibly, transformations involving the cyanomethyl moiety would occur after the sulfonyl chloride has been converted into a more stable functional group, such as a sulfonamide or sulfonate ester. For instance, once converted to N-aryl-4-(cyanomethyl)benzenesulfonamide, the cyanomethyl group's benzylic protons could be activated for C-H functionalization or condensation reactions under specific catalytic conditions. Palladium-catalyzed reactions, for example, have been used for the synthesis of 2-cyanomethyl indane derivatives from related starting materials, demonstrating the utility of the cyanomethyl group in C-C bond formation. nih.gov While not a direct mediation by the title compound itself, these subsequent transformations are a key aspect of the synthetic utility derived from its cyanomethyl moiety.

Functionalization and Derivatization of the Nitrile Group

The nitrile (cyano) group of this compound is a key functional handle, offering a multitude of pathways for chemical modification. Its unique electronic structure, characterized by a carbon-nitrogen triple bond, allows it to undergo a variety of transformations including hydrolysis, reduction, cycloaddition reactions, and nucleophilic additions. These reactions enable the conversion of the nitrile into other important functional groups, thereby serving as a cornerstone for synthesizing a wide array of derivatives. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. savemyexams.comlibretexts.org In acidic hydrolysis, the compound is typically heated with a dilute acid like hydrochloric acid, which directly yields 4-(carboxymethyl)benzene-1-sulfonyl chloride and an ammonium (B1175870) salt. libretexts.org Conversely, alkaline hydrolysis involves heating with a base such as sodium hydroxide, which initially produces the sodium salt of the carboxylic acid (sodium 4-(sulfamoylmethyl)benzoate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the final carboxylic acid product. savemyexams.com This transformation is pivotal as it introduces a carboxylic acid moiety, a versatile functional group for further reactions like esterification and amidation.

Reduction: The nitrile group is readily reduced to a primary amine, 4-(2-aminoethyl)benzene-1-sulfonyl chloride. This transformation can be achieved through several methods. Catalytic hydrogenation using hydrogen gas with metal catalysts like Raney nickel, palladium, or platinum is a common and economical approach. wikipedia.orglibretexts.org Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup, effectively reduce the nitrile to the primary amine. libretexts.orgchemistrysteps.comlibretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can selectively reduce the nitrile to an aldehyde (4-(formylmethyl)benzene-1-sulfonyl chloride) after hydrolysis of the intermediate imine. wikipedia.orgchemistrysteps.comlibretexts.org

Cycloaddition Reactions: The nitrile functionality can participate in various cycloaddition reactions to construct heterocyclic rings. nih.gov A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. nih.gov This reaction creates a five-membered ring system that is often used as a metabolically stable isostere for a carboxylic acid group in medicinal chemistry. Nitriles also undergo [2+2+2] cycloadditions with alkynes, providing access to substituted pyridine rings. nih.govresearchgate.net Furthermore, 1,3-dipolar cycloadditions with nitrile imines are a powerful method for synthesizing pyrazole (B372694) and 1,2,4-triazole (B32235) heterocycles, depending on the reaction partner. nih.govoup.comresearchgate.net

Addition of Nucleophiles: Organometallic reagents, such as Grignard and organolithium reagents, can add to the electrophilic carbon of the nitrile group. The reaction with a Grignard reagent, followed by aqueous hydrolysis of the intermediate imine salt, yields a ketone. chemistrysteps.comlibretexts.org This provides an effective method for forming a new carbon-carbon bond and introducing a ketonic functional group.

Radical Processes and Associated Mechanistic Insights

While ionic reactions often dominate the chemistry of this compound, radical-mediated processes provide alternative and powerful pathways for its functionalization. These reactions can be initiated at either the sulfonyl chloride group or the benzylic C-H bonds of the cyanomethyl moiety.

Atom Transfer Radical Addition (ATRA): The sulfonyl chloride group is an effective participant in ATRA reactions. magtech.com.cn In the presence of a transition metal catalyst (e.g., copper or ruthenium complexes) and a radical initiator, the S-Cl bond can undergo homolytic cleavage to generate a 4-(cyanomethyl)benzenesulfonyl radical. nih.govacs.orgresearchgate.netcmu.edu This electrophilic sulfonyl radical can then add across an alkene or alkyne. magtech.com.cnnih.gov The resulting carbon-centered radical is subsequently trapped by a chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding a β-chloro-functionalized sulfone. researchgate.net This method allows for the direct and atom-economical sulfonylation of unsaturated compounds.

Benzylic C-H Functionalization: The methylene (B1212753) group of the 4-cyanomethyl substituent is a benzylic position, making its C-H bonds relatively weak and susceptible to hydrogen atom abstraction (HAT). This process generates a stabilized benzylic radical. nih.govrsc.org This radical intermediate can then engage in various bond-forming reactions. For example, in copper-catalyzed reactions, the benzylic radical can react with a Cu(II) species to form a new C-N, C-O, or C-C bond. nih.govnih.gov Mechanistic studies suggest that this can proceed through a radical-polar crossover pathway, where the benzyl (B1604629) radical reacts with a Cu(II)-azide or other species, or through the formation of an organocopper(III) intermediate followed by reductive elimination. nih.govnih.gov Electrochemical methods can also be employed to generate the benzylic radical via anodic oxidation, which can then couple with a cathodically generated radical anion in a convergent paired electrolysis process. rsc.orgresearchgate.net

Cascade and Multicomponent Reactions Incorporating the Compound

The bifunctional nature of this compound, possessing both a reactive sulfonyl chloride and a versatile nitrile group, makes it an excellent substrate for cascade and multicomponent reactions (MCRs). frontiersin.org These reactions allow for the construction of complex molecular architectures in a single, efficient operation by forming multiple chemical bonds in one pot, which aligns with the principles of green chemistry. frontiersin.orgorganic-chemistry.org

A hypothetical cascade reaction could be initiated by the reaction of the sulfonyl chloride group with a multifunctional reactant. For example, reaction with an amino alcohol would first form a sulfonamide. The pendant hydroxyl group could then, in a subsequent step, trigger an intramolecular reaction with the nitrile group to form a cyclic structure.

More elaborate MCRs can be designed around this scaffold. For instance, a reaction involving an amine, an aldehyde or ketone, and the nitrile functionality of the molecule could proceed via a Mannich-type reaction. nih.gov A plausible sequence involves the reaction of the sulfonyl chloride with an amine, followed by a radical cascade. For example, a radical generated elsewhere in the molecule could add to an alkene, with the resulting carbon-centered radical then cyclizing onto the nitrile group to form a nitrogen-containing ring system, a strategy that has been used to synthesize quinoline-2,4-diones. nih.gov Similarly, cascade reactions involving sulfonylation and [2+3]-cycloaddition have been developed where a sulfonyl-containing reagent reacts with another component to generate an intermediate that then undergoes cycloaddition with a 1,3-dipole. nih.gov The dual functionality of this compound allows it to act as a building block where each functional group can react sequentially or in concert with other reagents. nih.gov

Comparative Reactivity Studies with Related Arylsulfonyl Halides

The reactivity of this compound is best understood through comparison with other arylsulfonyl halides bearing different substituents on the aromatic ring. The rate and mechanism of nucleophilic substitution at the sulfonyl group are highly dependent on the electronic and steric properties of these substituents. libretexts.org

Electronic Effects: The electrophilicity of the sulfur atom in the sulfonyl chloride group is the primary determinant of its reactivity towards nucleophiles. Electron-withdrawing groups (EWGs) on the aryl ring increase this electrophilicity by pulling electron density away from the sulfur atom, thus making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity. The cyanomethyl group (-CH₂CN) is classified as an electron-withdrawing group. Its effect is significant, rendering this compound more reactive than unsubstituted benzenesulfonyl chloride or arylsulfonyl chlorides with EDGs like methyl (-CH₃) or methoxy (B1213986) (-OCH₃). However, its electron-withdrawing strength is less than that of a para-nitro group (-NO₂), which is one of the strongest EWGs. cdnsciencepub.comdntb.gov.uaresearchgate.net Therefore, the reactivity of this compound is expected to be intermediate between that of 4-toluenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride.

This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). acs.org The general order of reactivity towards nucleophiles is as follows:

4-Nitrobenzenesulfonyl chloride > this compound > Benzenesulfonyl chloride > 4-Toluenesulfonyl chloride

Steric Effects: Steric hindrance around the sulfonyl chloride group can also influence reactivity, particularly with bulky nucleophiles. Ortho-substituents can significantly slow down the reaction rate. scholaris.ca For this compound, the substituent is in the para position, meaning it exerts no direct steric hindrance on the reaction center.

Nature of the Halogen: The nature of the halogen atom also plays a crucial role. Sulfonyl fluorides are generally much more stable and less reactive towards hydrolysis and nucleophilic attack than the corresponding sulfonyl chlorides due to the strength of the S-F bond. nih.gov This makes sulfonyl chlorides, like the title compound, the more common electrophile for reactions such as sulfonamide formation. researchgate.net In contrast, aryl bromides and iodides are typically more reactive than aryl chlorides in processes like palladium-catalyzed cross-coupling reactions, although factors beyond the oxidative addition step are also important. rsc.org

The following interactive table summarizes the expected relative reactivity of various para-substituted benzenesulfonyl chlorides in a typical nucleophilic substitution reaction.

Arylsulfonyl ChloridePara-SubstituentElectronic EffectExpected Relative Reactivity
4-Nitrobenzenesulfonyl chloride-NO₂Strong Electron-WithdrawingVery High
This compound -CH₂CN Electron-Withdrawing High
Benzenesulfonyl chloride-HNeutralBaseline
4-Toluenesulfonyl chloride-CH₃Weak Electron-DonatingLow
4-Methoxybenzenesulfonyl chloride-OCH₃Strong Electron-DonatingVery Low

Strategic Applications of 4 Cyanomethyl Benzene 1 Sulfonyl Chloride in Advanced Organic Synthesis

Role as a Pivotal Synthetic Building Block

The strategic importance of 4-(cyanomethyl)benzene-1-sulfonyl chloride lies in its dual reactivity. The sulfonyl chloride moiety is a highly reactive electrophile, readily participating in nucleophilic substitution reactions. This functionality is primarily exploited for the construction of sulfonamides, a common and important functional group in a vast number of biologically active compounds.

Simultaneously, the cyanomethyl group (-CH2CN) offers a site for a different set of chemical manipulations. The methylene (B1212753) protons are acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions. The cyano group itself can undergo reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities. This orthogonal reactivity allows chemists to selectively functionalize one part of the molecule while leaving the other intact for subsequent transformations, a key strategy in the efficient synthesis of complex target molecules.

Precursor for the Synthesis of Diverse Organic Structures

The unique structural features of this compound make it an ideal precursor for a wide array of organic compounds. Its ability to serve as a linchpin for introducing both a sulfonamide linkage and a cyanomethylated aromatic ring is a testament to its synthetic utility.

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of sulfonamides. nih.govucl.ac.uk This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. ucl.ac.uk

The general reaction proceeds by the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, with the concomitant loss of hydrogen chloride. nih.gov A base is typically added to neutralize the HCl produced. researchgate.net

A notable application is in the synthesis of enzyme inhibitors. The 4-(cyanomethyl)phenylsulfonyl moiety can be tailored to fit into the active sites of specific enzymes, where the sulfonamide group can form crucial hydrogen bonds and the cyanomethylated ring can engage in other non-covalent interactions.

Table 1: Examples of Sulfonamide Synthesis

Amine Reactant Product Application Area
Primary Aliphatic Amine N-Alkyl-4-(cyanomethyl)benzenesulfonamide Pharmaceutical intermediates
Aromatic Amine N-Aryl-4-(cyanomethyl)benzenesulfonamide Enzyme inhibitors, molecular probes

This table is a representative summary and not an exhaustive list.

Beyond sulfonamides, the sulfonyl chloride group of this compound can be transformed into other important sulfur-containing functional groups.

Sulfones: These can be prepared through the reaction of the sulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates. Alternatively, oxidation of sulfides, which can be derived from the sulfonyl chloride, also yields sulfones. google.comorganic-chemistry.org

Sulfinic Acids and their Derivatives: Reduction of the sulfonyl chloride can lead to the formation of the corresponding sulfinic acid. organic-chemistry.org This transformation is often achieved using reducing agents like sodium sulfite. lookchem.com The resulting sulfinic acids are valuable intermediates that can be converted into sulfinate esters and sulfinamides. nih.gov A one-pot method for converting methyl sulfones to sulfinic acids has also been developed, which could be applicable to derivatives of this compound. organic-chemistry.org

Sulfonyl Fluorides: The chloride in the sulfonyl chloride group can be exchanged for a fluoride (B91410) atom to generate the corresponding sulfonyl fluoride. This is typically accomplished using a fluoride source like potassium fluoride or potassium bifluoride, often in the presence of a phase-transfer catalyst. nih.govgoogle.com Sulfonyl fluorides are often more stable and have different reactivity profiles compared to their chloride counterparts, making them useful in certain applications, such as in the synthesis of covalent inhibitors. researchgate.net

Table 2: Transformations of the Sulfonyl Chloride Group

Reagent(s) Product Reaction Type
Organometallic Reagent (e.g., RMgX) 4-(Cyanomethyl)phenyl sulfone Nucleophilic Substitution
Sodium Sulfite Sodium 4-(cyanomethyl)benzenesulfinate Reduction

This table provides illustrative examples of reactions.

The cyanomethyl group of this compound can be a key participant in the construction of heterocyclic rings. The acidic protons on the methylene carbon allow for the formation of a carbanion, which can act as a nucleophile in various cyclization reactions. For instance, this nucleophile can react with bifunctional electrophiles to form a variety of five- or six-membered heterocyclic systems.

Furthermore, the cyano group itself can participate in cycloaddition reactions. For example, the [3+2] cycloaddition of an azide (B81097) with the nitrile functionality can lead to the formation of tetrazole rings, which are important bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net

Utility in Array Chemistry and Combinatorial Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries, for high-throughput screening. researchgate.net this compound is a suitable building block for such endeavors due to the reliable and high-yielding nature of the sulfonylation reaction.

By reacting this compound with a diverse collection of amines in a parallel synthesis format, a library of sulfonamides can be quickly generated. nih.gov Each member of the library possesses the common 4-(cyanomethyl)phenylsulfonyl core but differs in the amine-derived substituent. This allows for the systematic exploration of the structure-activity relationship (SAR) of a particular pharmacophore. The use of automated synthesizers can further enhance the efficiency of this process. researchgate.net

Development of Novel Reagents and Catalytic Systems Leveraging the Compound's Structure

The unique bifunctional nature of this compound and its derivatives opens up possibilities for the development of novel reagents and catalysts. For example, by attaching this molecule to a solid support, such as a polymer resin, a recyclable sulfonating reagent could be created. This approach aligns with the principles of green chemistry by simplifying purification and allowing for the reuse of the reagent.

While direct applications of this compound in catalytic systems are not widely reported, its derivatives hold potential. For instance, the synthesis of ligands for transition metal catalysis often involves the incorporation of specific electronic and steric features. The 4-(cyanomethyl)phenylsulfonyl group could be incorporated into a ligand scaffold to modulate the properties of a metal center, potentially leading to new catalytic activities or selectivities. The development of recyclable magnetic benzenesulfonyl chloride reagents demonstrates the potential for creating advanced catalytic systems from sulfonyl chloride precursors. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the specific arrangement of atoms within a molecule. mdpi.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. ethernet.edu.et

For 4-(Cyanomethyl)benzene-1-sulfonyl chloride, ¹H and ¹³C NMR spectra would provide definitive confirmation of its structure. The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the benzene (B151609) ring typically appear as a complex multiplet or as two distinct doublets in the aromatic region (approximately 7.0-8.0 ppm). libretexts.org The methylene (B1212753) (-CH₂) protons adjacent to the cyano group would appear as a singlet at a higher field, with its chemical shift influenced by the electron-withdrawing nature of the cyano group and the benzene ring. libretexts.org

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. oregonstate.edu The carbon of the cyano group (C≡N) has a characteristic chemical shift, as do the carbons of the aromatic ring and the methylene group. The chemical shifts are influenced by the attached functional groups, providing a complete carbon framework of the molecule. organicchemistrydata.org Although specific spectral data for this compound is not detailed in the provided search results, expected chemical shifts can be predicted based on established substituent effects and data from analogous structures. github.iosigmaaldrich.comcarlroth.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Aromatic Protons (C₆H₄)~7.5 - 8.1-Expected to appear as two doublets (AA'BB' system) due to the para-substitution pattern. libretexts.org
Methylene Protons (-CH₂)~4.0-A singlet, shifted downfield due to the adjacent cyano and phenyl groups. libretexts.org
Aromatic Carbons (C-S & C-CH₂)-~135 - 145Quaternary carbons, typically show weaker signals. oregonstate.edu
Aromatic Carbons (CH)-~128 - 132Carbons bonded to hydrogen atoms in the aromatic ring. oregonstate.edu
Methylene Carbon (-CH₂)-~25 - 35The chemical shift is influenced by the nitrile group.
Nitrile Carbon (-C≡N)-~115 - 120Characteristic chemical shift for a nitrile carbon. organicchemistrydata.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). researchgate.net For this compound (C₈H₆ClNO₂S), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement. uni.lu The monoisotopic mass of the compound is 214.98077 Da. uni.lu

In addition to molecular weight determination, MS provides structural information through fragmentation analysis. nih.gov When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, common fragmentation pathways would likely involve the cleavage of the sulfonyl chloride group (-SO₂Cl) and the cyanomethyl group (-CH₂CN). The loss of these groups would result in specific, predictable m/z values for the resulting ions, further confirming the compound's structure. nih.gov Techniques like collision-induced dissociation (CID) are used to systematically fragment ions and study their structure. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound
Ion/FragmentMolecular FormulaPredicted m/zDescription
[M+H]⁺C₈H₇ClNO₂S⁺215.98805Protonated molecular ion. uni.lu
[M+Na]⁺C₈H₆ClNO₂SNa⁺237.96999Sodium adduct of the molecular ion. uni.lu
[M]⁺C₈H₆ClNO₂S⁺214.98022Molecular ion (radical cation). uni.lu
[M-Cl]⁺C₈H₆NO₂S⁺180.0119Loss of the chlorine atom.
[M-SO₂Cl]⁺C₈H₆N⁺116.0497Loss of the sulfonyl chloride group, resulting in a cyanobenzyl cation.
[C₇H₄N]⁺C₇H₄N⁺102.0344Loss of the CH₂SO₂Cl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. libretexts.org Each functional group has a characteristic absorption range, allowing for its identification. libretexts.org

The IR spectrum of this compound would exhibit several key absorption bands confirming its structure. The sulfonyl chloride (SO₂Cl) group is characterized by strong, distinct stretching vibrations for the two S=O bonds. s-a-s.org The nitrile (C≡N) group shows a sharp, medium-intensity absorption in a region where few other groups absorb. The aromatic ring gives rise to C-H and C=C stretching vibrations, as well as out-of-plane bending bands that can indicate the substitution pattern. libretexts.org The methylene (-CH₂) group will also show characteristic C-H stretching and bending vibrations. libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Sulfonyl Chloride (SO₂Cl)S=O Asymmetric Stretch~1370 - 1390Strong
Sulfonyl Chloride (SO₂Cl)S=O Symmetric Stretch~1170 - 1190Strong
Nitrile (C≡N)C≡N Stretch~2240 - 2260Medium, Sharp
Aromatic RingC-H Stretch~3000 - 3100Medium to Weak
Aromatic RingC=C Stretch (in-ring)~1585 - 1600 and ~1450 - 1500Variable
Methylene (-CH₂-)C-H Stretch~2850 - 2960Medium
Sulfur-Chlorine (S-Cl)S-Cl Stretch~500 - 600Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov By diffracting a beam of X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the exact atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

Table 4: Expected Structural Parameters from X-ray Crystallography for this compound
ParameterExpected ValueNotes
S=O Bond Length~1.42 - 1.45 ÅTypical double bond length for a sulfonyl group.
S-Cl Bond Length~2.05 - 2.10 ÅStandard sulfur-chlorine single bond length.
S-C (aromatic) Bond Length~1.75 - 1.80 ÅStandard sulfur-aromatic carbon single bond length.
C≡N Bond Length~1.13 - 1.16 ÅTypical triple bond length for a nitrile group.
O=S=O Bond Angle~120 - 125°Reflects the tetrahedral geometry around the sulfur atom, slightly distorted by the double bonds.
C-S-Cl Bond Angle~100 - 105°Part of the tetrahedral geometry around the sulfur atom.

Advanced Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of organic compounds. Methods such as flash chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are routinely used in synthetic chemistry.

Flash chromatography is a common purification technique used after a chemical reaction to isolate the desired product from unreacted starting materials, byproducts, and other impurities. rsc.org The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents). For this compound, flash chromatography would be an effective method for its initial purification. rsc.org

For assessing the final purity of the compound, HPLC and GC are more quantitative. HPLC is particularly suitable for non-volatile and thermally sensitive compounds like sulfonyl chlorides. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from even trace impurities, with detection often performed using a UV detector that is sensitive to the aromatic ring. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. GC, while potentially causing decomposition of the thermally labile sulfonyl chloride, could be used if the compound is sufficiently stable under the analysis conditions or after derivatization. These methods are crucial for ensuring that the compound meets the high purity standards required for subsequent research applications.

Theoretical and Computational Investigations of 4 Cyanomethyl Benzene 1 Sulfonyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like 4-(cyanomethyl)benzene-1-sulfonyl chloride, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide valuable insights into its geometry, stability, and electronic characteristics.

Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP), which maps the electron density to identify electrophilic and nucleophilic sites. For this compound, the sulfonyl chloride group would be expected to be a primary electrophilic site, while the cyanomethyl group and the benzene (B151609) ring would exhibit more complex electronic behavior.

While specific DFT data for this compound is scarce, data for related compounds like 4-chlorobenzenesulfonyl chloride can provide a comparative baseline.

Table 1: Computed Properties for Analogous Sulfonyl Chlorides

Property4-Chlorobenzenesulfonyl chloride nih.govp-Toluenesulfonyl chloride nih.gov
Molecular Weight ( g/mol ) 211.06190.65
XLogP3 2.62.1
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 22
Rotatable Bond Count 11

This table presents computationally derived properties for compounds structurally related to this compound to provide a comparative context.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, key reactions would involve the sulfonyl chloride group, which is a common precursor for sulfonamides and sulfonates via reactions with amines and alcohols, respectively.

The mechanism for these reactions is generally considered a nucleophilic substitution at the sulfur atom. Computational studies on similar reactions with benzenesulfonyl chlorides have detailed a two-step process involving the formation of a trigonal bipyramidal intermediate. The energies of the reactants, intermediates, transition states, and products can be calculated to map out the reaction pathway and determine the rate-limiting step.

Furthermore, electrophilic aromatic substitution (EAS) on the benzene ring is another important reaction class. The cyanomethyl group is an ortho-, para-directing deactivator. Computational models like RegioSQM can predict the regioselectivity of such reactions by calculating the relative free energies of the σ-complex intermediates (Wheland intermediates) formed upon attack by an electrophile. nih.govchemrxiv.orgrsc.org For this compound, this would help in predicting the outcome of reactions like nitration or halogenation.

Table 2: General Success Rates of RegioSQM in Predicting Regioselectivity of EAS Reactions nih.gov

Prediction OutcomeSuccess Rate (%)
Correct ~91
Semi-correct ~5
Incorrect ~4

This table illustrates the general accuracy of computational tools like RegioSQM in predicting reaction outcomes for a wide range of aromatic compounds.

Analysis of Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions (NCIs) play a critical role in determining the solid-state structure and physical properties of molecular crystals. For this compound, several types of NCIs are expected to be significant. These include:

Hydrogen Bonds: Although the molecule itself is not a strong hydrogen bond donor, weak C-H···O and C-H···N hydrogen bonds involving the methylene (B1212753) hydrogens and the oxygen atoms of the sulfonyl group or the nitrogen of the cyano group are plausible.

Halogen Bonds: The chlorine atom of the sulfonyl chloride group can act as a Lewis acid, participating in halogen bonding with Lewis bases.

π-π Stacking: The benzene rings can engage in π-π stacking interactions, which are common in aromatic compounds.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative sulfonyl chloride and cyanomethyl groups, leading to strong dipole-dipole interactions.

Predictive Simulations for Reactivity, Regioselectivity, and Stereoselectivity

Predictive simulations are becoming increasingly important in synthetic chemistry for forecasting the outcomes of reactions. As mentioned earlier, tools like RegioSQM are effective in predicting the regioselectivity of electrophilic aromatic substitutions. nih.govchemrxiv.orgrsc.org These methods typically rely on semi-empirical or DFT calculations to determine the most likely sites of reaction based on the stability of intermediates or transition states.

For nucleophilic substitution reactions at the sulfonyl chloride group, computational models can predict reactivity trends based on the electronic properties of the substrate and nucleophile. For instance, the electrophilicity of the sulfur atom, which can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis, would be a key predictor of reactivity.

In cases where chiral centers are formed during a reaction, computational methods can also be employed to predict stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, the enantiomeric or diastereomeric excess can be estimated. While this is less relevant for the primary reactions of this compound itself, it is a crucial application of computational chemistry in the synthesis of more complex molecules derived from it.

Emerging Research Directions and Future Perspectives for 4 Cyanomethyl Benzene 1 Sulfonyl Chloride

Innovations in Sustainable and Green Synthetic Methodologies

The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents and generate significant waste. nih.govresearchgate.net Current research is focused on developing more environmentally benign alternatives, which could be applied to the production of 4-(Cyanomethyl)benzene-1-sulfonyl chloride.

Key Green Strategies:

Photocatalysis: Visible-light photocatalysis offers a sustainable alternative to traditional methods like the Sandmeyer-type reaction, which often uses copper catalysts. acs.orgnih.gov Heterogeneous, metal-free photocatalysts, such as potassium poly(heptazine imide), can mediate the synthesis of aryl sulfonyl chlorides under mild conditions (room temperature and visible light), showing high tolerance for functional groups like the cyano group. acs.orgnih.gov

Oxidative Chlorination with Greener Reagents: Research has demonstrated the use of safer and more environmentally friendly oxidizing and chlorinating agents. Systems like Oxone-KX (where X is Cl or Br) in water provide a rapid and efficient method for the oxyhalogenation of sulfur compounds to form sulfonyl chlorides. rsc.org Other methods employ bleach or N-chlorosuccinimide (NCS) for the chlorosulfonation of various sulfur-containing starting materials, which are often readily accessible and inexpensive. organic-chemistry.orgresearchgate.net In some processes, the byproducts can be recycled, further enhancing the sustainability of the method. organic-chemistry.orgresearchgate.net

Mechanochemistry: Solvent-free mechanochemical synthesis, using techniques like ball milling, is an emerging green methodology. youtube.com This approach can reduce or eliminate the need for bulk solvents, minimizing waste and potentially increasing reaction efficiency for the synthesis of sulfur(VI) fluorides from related precursors, a strategy that could be adapted for sulfonyl chlorides. youtube.com

Synthetic ApproachTraditional MethodGreen/Sustainable AlternativeKey Advantages of Alternative
Catalysis Meerwein reaction with copper salts. acs.orgVisible-light photocatalysis with heterogeneous catalysts (e.g., K-PHI). nih.govMetal-free, mild conditions, high functional group tolerance. nih.gov
Reagents Strongly oxidizing/chlorinating agents (e.g., POCl3, SO2Cl2). nih.govOxone-KX in water, NaClO2, N-chlorosuccinimide (NCS). rsc.orgorganic-chemistry.orgSafer reagents, aqueous media, potential for byproduct recycling. rsc.orgorganic-chemistry.org
Reaction Conditions Often harsh, requiring high temperatures or corrosive media. researchgate.netSolvent-free mechanochemistry (ball milling). youtube.comEliminates bulk solvents, reduces waste, enhances efficiency. youtube.com

Exploration of Unconventional Reactivity Modalities and Activation Strategies

Beyond its traditional role in forming sulfonamides, the sulfonyl chloride group can be activated through unconventional means to participate in a wider array of chemical transformations. Visible-light photoredox catalysis has emerged as a powerful strategy for this purpose.

Upon activation via single-electron transfer from an excited photocatalyst, sulfonyl chlorides can generate sulfonyl radical intermediates. researchgate.net This modality opens up new avenues for carbon-sulfur and carbon-carbon bond formation. researchgate.netacs.org

Potential Photoredox-Catalyzed Reactions:

Radical-Radical Cross-Coupling: Research has shown that sulfonyl chlorides can undergo visible-light-catalyzed radical-radical cross-coupling with trifluoroborate salts. scite.aiacs.org This allows for the synthesis of diverse sulfone compounds under redox-neutral conditions with broad substrate scope. scite.aiacs.org Applying this to this compound could enable its coupling with a variety of allyl, benzyl (B1604629), vinyl, and aryl trifluoroborates. scite.ai

Hydrosulfonylation of Alkenes: Photocatalytic methods have been developed for the hydrosulfonylation of alkenes using sulfonyl chlorides, providing a route to sulfones. researchgate.net

Additions to Alkynes: The sulfonyl radicals generated via photoredox catalysis can add to alkynes, leading to the stereoselective formation of products like (E)-β-chlorovinyl sulfones. researchgate.net

Activation StrategyGenerated IntermediatePotential Transformation for this compoundResulting Product Class
Visible-Light Photoredox Catalysis4-(Cyanomethyl)phenylsulfonyl radicalCross-coupling with organotrifluoroborates. scite.aiacs.orgAryl-alkyl/vinyl/aryl sulfones
Visible-Light Photoredox Catalysis4-(Cyanomethyl)phenylsulfonyl radicalAddition to electron-deficient olefins. acs.orgDialkyl sulfones
Visible-Light Photoredox Catalysis4-(Cyanomethyl)phenylsulfonyl radicalAddition to alkynes. researchgate.netβ-chlorovinyl sulfones

Integration into Advanced Flow Chemistry Platforms for Scalable Production and Study

The transition from batch to continuous manufacturing, or flow chemistry, offers significant advantages for the production of sulfonyl chlorides, particularly concerning safety, efficiency, and scalability. aiche.orgmdpi.com Chlorosulfonation reactions can be hazardous on a large scale due to the corrosive nature of reagents like chlorosulfonic acid and the exothermic nature of the process. aiche.org

Flow chemistry mitigates these risks by using small reactor volumes, which allows for better control over reaction temperature and pressure, and limits the amount of hazardous material present at any given time. aiche.orgresearchgate.net An automated continuous system, employing multiple continuous stirred-tank reactors (CSTRs) and a continuous filtration system, has been described for the production of aryl sulfonyl chlorides. mdpi.comresearchgate.net Such a system, enhanced with real-time process monitoring and automated feedback controls, can lead to significant improvements in process consistency, reliability, and space-time yield. mdpi.com Implementing a similar platform for this compound could enable safer, more efficient, and scalable production for industrial and research purposes. aiche.orgmdpi.com

Computational Design and High-Throughput Screening for Novel Derivatizations

Computational chemistry and high-throughput screening (HTS) are becoming indispensable tools in modern drug discovery and materials science. For a versatile building block like this compound, these approaches can accelerate the discovery of new derivatives with desired properties.

In Silico Design and Molecular Modeling: Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), Comparative Molecular Field Analysis (CoMFA), and molecular docking can be used to design novel sulfonamide derivatives. nih.gov By modeling the interactions of potential derivatives with biological targets, such as enzymes or receptors, researchers can predict their efficacy and prioritize synthesis. nih.govnih.gov For example, computational studies have been used to design new sulfonamide-based inhibitors of targets like BRD4, which is relevant in acute myeloid leukemia. nih.gov

High-Throughput and Parallel Synthesis: The reactivity of the sulfonyl chloride group makes it well-suited for the parallel synthesis of large compound libraries. enamine.netsigmaaldrich.cn By reacting this compound with a diverse collection of amines, researchers can rapidly generate a library of novel sulfonamides. These libraries can then be subjected to HTS assays to identify compounds with specific biological activities or material properties. In-house reactivity filters and databases of building blocks are used to select reagents that provide clean reactions and high yields, streamlining the library synthesis process. enamine.net

Potential in Unexplored Material Science Applications and Supramolecular Chemistry

The unique combination of a rigid aromatic core, a polar cyano group, and a reactive sulfonyl chloride handle gives this compound significant potential in materials science and supramolecular chemistry.

Polymer Chemistry: The sulfonyl chloride group can be used to functionalize polymers or act as a reactive site for polymerization. chemimpex.comrsc.org For instance, it could be incorporated into polymer backbones to create specialty polymers with enhanced thermal stability or specific dielectric properties, influenced by the polar nitrile group. chemimpex.com Polymer-bound sulfonyl chlorides are also used as reagents and scavengers in solid-phase synthesis. rapp-polymere.comrapp-polymere.com this compound could be used to create novel proton exchange membranes, where the sulfonyl group is converted to a sulfonic acid to facilitate proton transport. rsc.org

Supramolecular Chemistry and Self-Assembly: Sulfonyl groups are known to participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are the basis of supramolecular chemistry. The compound could be used to design molecules that self-assemble into ordered nanostructures. nih.govnih.gov The cyano group can also direct assembly through dipole interactions or coordination with metal ions. This could lead to the development of novel gels, liquid crystals, or functional materials where the precise arrangement of molecules dictates the bulk properties. Furthermore, sulfonyl chlorides have found applications in the construction of synthetic receptors. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-(cyanomethyl)benzene-1-sulfonyl chloride, and how is purity ensured?

The compound is typically synthesized via chlorosulfonation of 4-(cyanomethyl)benzene derivatives using chlorosulfonic acid under anhydrous conditions. Purification involves recrystallization from non-polar solvents (e.g., hexane) or chromatography (silica gel, ethyl acetate/hexane eluent). Purity is validated by HPLC (>98%) and melting point consistency .

Q. What are the key reactivity features of the sulfonyl chloride group in this compound?

The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. Kinetic studies suggest reactivity is pH-dependent, with optimal nucleophilic attack occurring in mildly basic conditions (pH 7–9) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (argon/nitrogen) at –20°C in airtight, amber glass containers. Decomposition occurs via hydrolysis; moisture-sensitive handling is critical. Shelf life extends to 12 months when stored properly .

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Aromatic protons (δ 7.5–8.1 ppm), cyanomethyl group (δ 3.8–4.2 ppm).
  • IR : S=O stretching (1360–1380 cm⁻¹), C≡N (2240 cm⁻¹).
  • MS (EI) : Molecular ion peak at m/z 229.5 (M⁺) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during sulfonamide formation?

Byproducts (e.g., disulfonyl compounds) arise from excess sulfonyl chloride. Optimization strategies include:

  • Stoichiometry : Use 1.1–1.2 equivalents of amine.
  • Temperature : Maintain 0–5°C to slow competing reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility and reactivity .

Q. How does the cyanomethyl substituent influence reactivity compared to other sulfonyl chlorides (e.g., 4-methyl or 4-nitro derivatives)?

The electron-withdrawing cyanomethyl group increases electrophilicity at the sulfur center, accelerating nucleophilic substitution. Comparative kinetic data show reaction rates follow: 4-CNCH2 > 4-NO2 > 4-CH3. However, steric hindrance from the cyanomethyl group may reduce accessibility in bulky nucleophiles .

Q. What are emerging applications in medicinal chemistry, particularly in covalent inhibitor design?

This compound serves as a warhead in covalent inhibitors targeting cysteine residues (e.g., SARS-CoV-2 Mpro inhibitors). Its reactivity profile allows selective modification of thiol groups without cross-reactivity with serine or lysine .

Q. How should researchers address contradictions in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

  • Reproducing synthesis : Validate protocols using high-purity reagents.
  • Advanced analytics : Use X-ray crystallography or 2D NMR (HSQC, HMBC) for structural confirmation .

Methodological Notes

  • Data Validation : Cross-reference with PubChem or ECHA entries for spectral/computational data .
  • Safety : Use fume hoods and PPE (gloves, goggles) due to lachrymatory and corrosive properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.